molecular formula C15H24O B099433 Cyperenol CAS No. 16981-80-9

Cyperenol

Cat. No.: B099433
CAS No.: 16981-80-9
M. Wt: 220.35 g/mol
InChI Key: LMCIYJPGIPULLI-HCKVZZMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyperenol is a natural product found in Sandwithia guyanensis and Joannesia princeps with data available.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Cyperenol, identified in Cyperus species, exhibits significant antioxidant and anti-inflammatory properties. The phenolic constituents of Cyperus laevigatus, including this compound, have shown considerable antioxidant activity in vitro. This is attributed to their ability to scavenge free radicals and reduce oxidative stress. Moreover, various extracts of Cyperus laevigatus have demonstrated anti-inflammatory activities, potentially offering therapeutic benefits for inflammatory-related diseases (Elshamy et al., 2017).

Antidiabetic Properties

Research on Cyperus laevigatus has revealed antidiabetic properties. The plant extract has been found to lower serum levels of glucose and glucagon while increasing insulin levels in diabetic rat models. These effects suggest that this compound-containing extracts could be beneficial in managing diabetes (Elshamy et al., 2017).

Gastroprotective Effect

Cyperus conglomeratus, another species containing this compound, has shown gastroprotective effects. The alcoholic extract of this plant can significantly reduce ulcerative damage in gastric tissues, suggesting its potential as a natural remedy for gastric ulcers (Elshamy et al., 2020).

Pharmacological Diversity in Cyperaceae Stilbenoids

Cyperaceae stilbenoids, including this compound, have a wide range of pharmacological activities. These compounds have demonstrated promising antiproliferative, antibacterial, antioxidant, and anthelmintic effects. This suggests that this compound and related compounds could be valuable for various therapeutic applications (Dávid et al., 2021).

Inhibition of Osteoclast Differentiation

Cyperenoic acid, closely related to this compound, has shown potential in suppressing osteoclast differentiation. This property is significant in the context of osteoporosis treatment, as it can help in delaying bone loss. Its effects are mediated through the inhibition of the non-canonical NF-κB pathway (Chawalitpong et al., 2018).

Neuroprotective Effects

Cyperus articulatus, which contains this compound, has demonstrated neuroprotective effects. The plant extract showed potential in reducing epileptiform discharges and antagonizing NMDA-induced depolarizations, suggesting its application in treating epilepsy and related neurological disorders (Ngo Bum et al., 2003).

Antispasmodic and Antidiarrheal Activities

Cyperus niveus, containing this compound, exhibits antispasmodic and antidiarrheal properties. It modulates muscarinic receptors and Ca2+ channels, supporting its traditional use in treating gastrointestinal disorders (Aleem & Janbaz, 2018).

Properties

CAS No.

16981-80-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

[(1R,7R,10R)-10,11,11-trimethyl-4-tricyclo[5.3.1.01,5]undec-4-enyl]methanol

InChI

InChI=1S/C15H24O/c1-10-4-5-12-8-13-11(9-16)6-7-15(10,13)14(12,2)3/h10,12,16H,4-9H2,1-3H3/t10-,12-,15+/m1/s1

InChI Key

LMCIYJPGIPULLI-HCKVZZMMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)CO

SMILES

CC1CCC2CC3=C(CCC13C2(C)C)CO

Canonical SMILES

CC1CCC2CC3=C(CCC13C2(C)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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